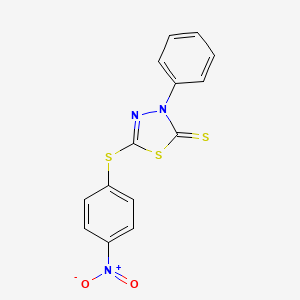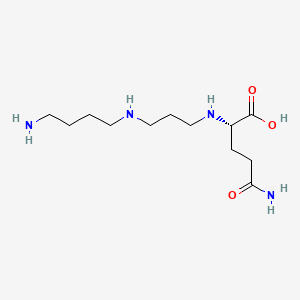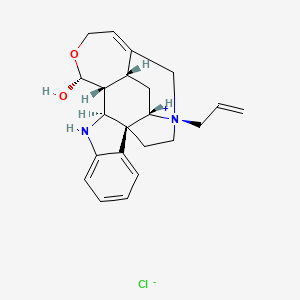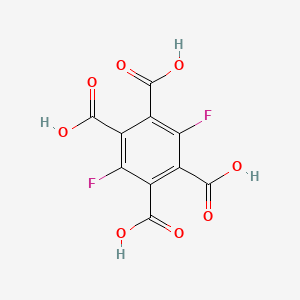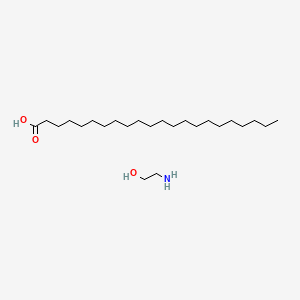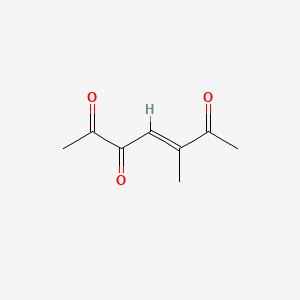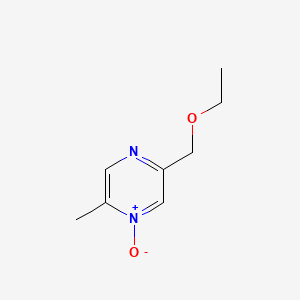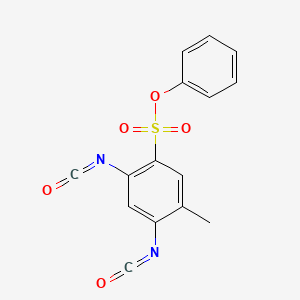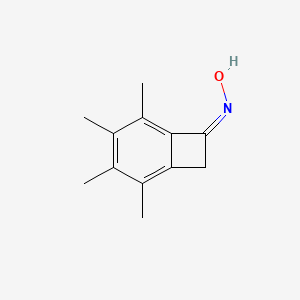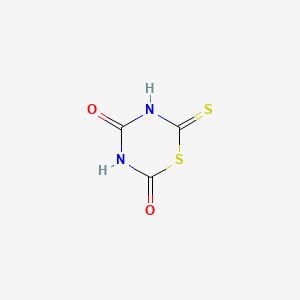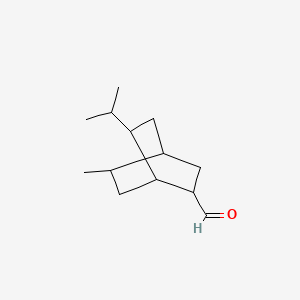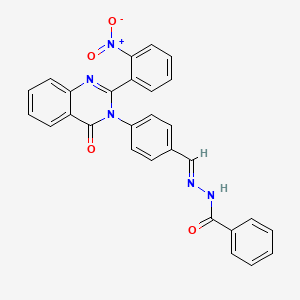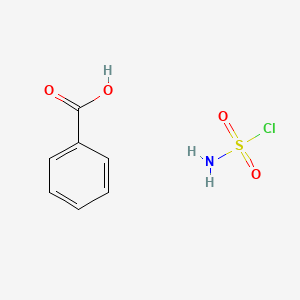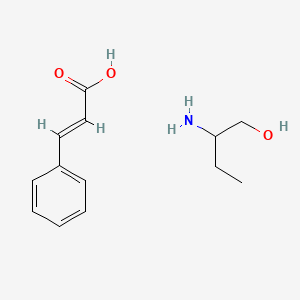
Einecs 301-862-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 301-862-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation methods for Einecs 301-862-3 involve several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal results. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of industrial reactors and purification systems to obtain the compound in significant quantities. The process is designed to be efficient and cost-effective.
Chemical Reactions Analysis
Einecs 301-862-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other substituents. Common reagents include halogenating agents and alkylating agents.
Common Reagents and Conditions: The reactions are often carried out in organic solvents under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rates and selectivity.
Scientific Research Applications
Einecs 301-862-3 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential applications in drug development and therapeutic research. It may be investigated for its pharmacological properties and potential health benefits.
Industry: this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals. Its unique properties make it valuable in manufacturing processes.
Mechanism of Action
The mechanism of action of Einecs 301-862-3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Einecs 301-862-3 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include Einecs 301-861-2 and Einecs 301-863-4. These compounds may share some chemical properties but differ in their specific applications and reactivity.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in research and industry. Its versatility and effectiveness set it apart from other similar compounds.
Properties
CAS No. |
94086-73-4 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-aminobutan-1-ol;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C4H11NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-2-4(5)3-6/h1-7H,(H,10,11);4,6H,2-3,5H2,1H3/b7-6+; |
InChI Key |
XFVRXVHEUUTSLM-UHDJGPCESA-N |
Isomeric SMILES |
CCC(CO)N.C1=CC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
CCC(CO)N.C1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


